1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex organic compound featuring a pyridopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multi-step organic reactions starting from commercially available reagents. The initial step might involve the formation of the pyridopyrimidine core, followed by functionalization of the aromatic ring with methylthio and propanone groups. The reaction conditions often require specific catalysts and carefully controlled temperatures to ensure the desired product's yield and purity.
Industrial Production Methods: Industrial production of such complex molecules often utilizes flow chemistry or batch processing techniques. The use of automated systems for reagent addition and reaction monitoring can optimize yield and minimize by-products. Scaling up from lab conditions to industrial production necessitates additional steps to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide, while reduction may use sodium borohydride or lithium aluminum hydride. Substitution reactions could involve halogenation or nitration under acidic or basic conditions. Coupling reactions could utilize palladium catalysts in cross-coupling reactions.
Major Products Formed: The resulting products from these reactions vary based on the reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one has multiple scientific research applications : this compound has multiple scientific research applications: Chemistry : As a building block for synthesizing more complex molecules. Biology : For studying cell signaling pathways due to its potential interactions with biological targets. Medicine : Investigated for its potential as a therapeutic agent, given the structural motifs often found in bioactive compounds. Industry : Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The pyridopyrimidine core is a known pharmacophore, which suggests involvement in key biochemical pathways. The presence of multiple functional groups allows it to engage in diverse interactions, facilitating its bioactivity.
Comparison with Similar Compounds
Similar Compounds Compounds such as 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-one and 3-(4-(methylthio)phenyl)propan-1-ol share structural similarities.
Uniqueness
And there you go! This should give you a comprehensive view of the compound. Any further details you're curious about?
Biological Activity
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on various studies.
Chemical Structure and Properties
The compound features a pyridopyrimidine moiety, which is known for its pharmacological significance. Its molecular formula is C15H16N2OS, and it has a molecular weight of 280.36 g/mol. The structure includes a methylthio group attached to a phenyl ring, which may enhance its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer properties : Many pyridopyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Antimicrobial effects : These compounds often demonstrate activity against various bacterial and fungal strains.
- Anti-inflammatory actions : Some derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation.
- Receptor Modulation : It can interact with various receptors involved in cell signaling pathways, potentially altering their activity.
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, contributing to its protective effects against cellular damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-22-15-5-2-13(3-6-15)4-7-17(21)20-9-8-16-14(11-20)10-18-12-19-16/h2-3,5-6,10,12H,4,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAMEHWNTSERQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.